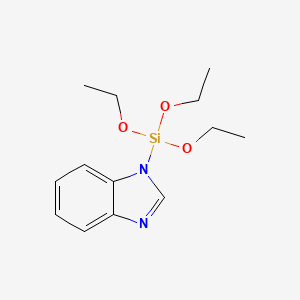

1-(Triethoxysilyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

CAS No. |

62597-71-1 |

|---|---|

Molecular Formula |

C13H20N2O3Si |

Molecular Weight |

280.39 g/mol |

IUPAC Name |

benzimidazol-1-yl(triethoxy)silane |

InChI |

InChI=1S/C13H20N2O3Si/c1-4-16-19(17-5-2,18-6-3)15-11-14-12-9-7-8-10-13(12)15/h7-11H,4-6H2,1-3H3 |

InChI Key |

YOSMQLHDDKPQSV-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](N1C=NC2=CC=CC=C21)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Triethoxysilyl 1h Benzimidazole Derivatives

Direct Synthesis Routes via Strategic Organosilane Reactivity

The direct formation of a bond between the benzimidazole (B57391) nitrogen and a silicon atom or a silicon-containing fragment is a primary strategy for the synthesis of 1-(triethoxysilyl)-1H-benzimidazole derivatives. These methods leverage the reactivity of both the benzimidazole N-H bond and the functional groups of organosilane precursors.

Condensation Reactions Utilizing Triethoxysilane (B36694) Precursors with Benzimidazole Moieties

Condensation reactions represent a fundamental approach to forming the crucial N-Si or N-C bond that links the benzimidazole core to the triethoxysilyl group. A prevalent method involves the reaction of a benzimidazole salt with a haloalkyltriethoxysilane. While direct N-silylation of benzimidazole with a reagent like triethoxychlorosilane (B1582504) is conceivable, it often presents challenges due to the reactivity of the Si-Cl bond and potential side reactions. A more controlled and widely applicable method is the alkylation of the benzimidazole anion with a suitable haloalkyltriethoxysilane.

This process typically involves the deprotonation of 1H-benzimidazole with a strong base, such as sodium hydroxide (B78521) or sodium hydride, to form the corresponding benzimidazolide (B1237168) anion. This nucleophilic anion then undergoes a substitution reaction with a haloalkyltriethoxysilane, such as (3-chloropropyl)triethoxysilane. The result is the formation of a stable C-N bond, yielding an N-alkylated benzimidazole derivative with a terminal triethoxysilyl group.

A similar strategy has been successfully employed for the synthesis of related azole-silane compounds. For instance, the alkylation of the sodium salt of 1,2,4-triazole (B32235) with (3-chloropropyl)trimethoxysilane in a boiling toluene-DMF mixture has been reported to produce 1-[3-(trimethoxysilyl)propyl]-1H-1,2,4-triazole in high yield. bohrium.com Likewise, 1-[3-(trimethoxysilyl)propyl]-1H-imidazole has been synthesized effectively through the alkylation of sodium imidazolyl with (3-chloropropyl)trimethoxysilane. researchgate.net These examples provide a strong precedent for the synthesis of 1-[3-(triethoxysilyl)propyl]-1H-benzimidazole.

Table 1: Synthesis of Azole-Functionalized Organosilanes via Condensation

| Azole | Silane (B1218182) Reagent | Base/Solvent | Reaction Conditions | Product | Yield (%) | Reference |

| 1H-Imidazole | (3-chloropropyl)trimethoxysilane | NaOH / Toluene | Reflux, 15 h | 1-[3-(trimethoxysilyl)propyl]-1H-imidazole | 82 | researchgate.net |

| 1H-1,2,4-Triazole | (3-chloropropyl)trimethoxysilane | NaH / Toluene-DMF | Boiling, 3 h | 1-[3-(trimethoxysilyl)propyl]-1H-1,2,4-triazole | 86 | bohrium.com |

N-Functionalization of 1H-Benzimidazole with Triethoxysilyl-Containing Chains

N-functionalization extends beyond simple alkylation and includes reactions that form other types of linkages, such as urea (B33335) bonds. A versatile reagent for this purpose is (3-isocyanatopropyl)triethoxysilane. cymitquimica.com This compound features a highly reactive isocyanate group that readily reacts with nucleophiles containing active hydrogen atoms, such as the N-H bond of the benzimidazole ring.

However, the direct reaction of the benzimidazole N-H with the isocyanate can be complex. A more strategic approach involves the use of a bifunctional benzimidazole derivative, for example, an amino-functionalized benzimidazole. In this scenario, an amino group attached to the benzimidazole ring (e.g., at the 2, 5, or 6-position) can selectively react with the isocyanate group of (3-isocyanatopropyl)triethoxysilane to form a stable urea linkage. This method indirectly attaches the triethoxysilylpropyl group to the benzimidazole core, resulting in a functionalized derivative.

The reaction between an amine and g-isocyanatopropyl triethoxysilane has been shown to be an effective method for modifying surfaces. nist.gov This principle can be applied to the synthesis of discrete molecules in solution. The synthesis of 3-isocyanatopropyltrimethoxysilane (B97296) itself can be achieved by reacting 3-aminopropyltrimethoxysilane (B80574) with urea. google.com

Transesterification Reactions Involving Triethoxysilyl-Benzimidazole Precursors

Transesterification is a process where the alkoxy groups of a silane are exchanged with another alcohol in the presence of a catalyst. rsc.org This reaction can be relevant to this compound derivatives in two main ways.

Firstly, if a benzimidazole derivative is synthesized with a different set of alkoxy groups on the silicon atom (e.g., methoxy (B1213986) groups), transesterification with ethanol (B145695) can be used to convert it to the corresponding triethoxy derivative. This can be advantageous if the starting materials with other alkoxy groups are more readily available or if the reaction conditions for the initial synthesis are more favorable with different alkoxy groups.

Secondly, a benzimidazole derivative containing a hydroxyl group, for instance, 1-(hydroxyalkyl)-1H-benzimidazole, could potentially undergo a transesterification reaction with a tetraalkoxysilane like tetraethoxysilane (TEOS). However, this approach is less direct for creating the target compound and is more commonly associated with the formation of polysiloxane networks in sol-gel processes. mdpi.com The continuous transesterification of alkoxysilanes is a known industrial process, highlighting the scalability of this reaction type. rsc.org

Catalytic Approaches in Organosilane-Benzimidazole Conjugation

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic methodologies for organosilane-benzimidazole derivatives. Both heterogeneous and homogeneous catalysts are employed to facilitate the key bond-forming reactions.

Heterogeneous Catalysis for Efficient Benzimidazole-Silane Linkage Formation

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions. In the context of synthesizing precursors for this compound derivatives, heterogeneous catalysts can be employed in the initial formation of the benzimidazole ring itself.

Principles of Green Chemistry in Optimized Synthetic Strategies

Green chemistry principles are increasingly being integrated into the synthesis of benzimidazole derivatives to minimize environmental impact and enhance sustainability. researchgate.net These principles include the use of non-toxic reagents, renewable starting materials, solvent-free reaction conditions, and catalytic methods to improve atom economy.

In the synthesis of this compound derivatives, green chemistry can be applied at various stages. For instance, the use of microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields in the preparation of N-substituted benzimidazoles. nih.gov Solvent-free, one-pot syntheses of benzimidazole derivatives are also highly desirable as they reduce waste and simplify work-up procedures. researchgate.net The development of catalytic systems that operate under mild conditions and can be recycled aligns perfectly with the goals of green chemistry. The use of water as a solvent, where possible, is another key aspect of greener synthetic routes.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-(Triethoxysilyl)-1H-benzimidazole, providing insights into the connectivity and chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the molecular structure of this compound. The chemical shifts observed in the spectra are indicative of the electronic environment of the nuclei, allowing for the precise assignment of each hydrogen and carbon atom within the molecule.

In a typical ¹H NMR spectrum, the aromatic protons of the benzimidazole (B57391) ring appear as a complex multiplet, a result of spin-spin coupling between adjacent protons. The protons of the ethoxy groups on the silicon atom exhibit distinct signals. The methylene (B1212753) (-CH2-) protons typically resonate as a quartet due to coupling with the adjacent methyl protons, while the methyl (-CH3) protons appear as a triplet.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbons of the benzimidazole ring resonate in the aromatic region of the spectrum. The chemical shifts of the methylene and methyl carbons of the triethoxysilyl group are also clearly identifiable. It's noteworthy that in some benzimidazole derivatives, the C3a/C7a and C4/C7 carbon atoms may appear as broad signals due to the tendency to coalesce. mdpi.com

Below are the tabulated, interactive ¹H and ¹³C NMR chemical shift data for the core benzimidazole structure, which provides a foundational reference for understanding the spectra of its derivatives.

¹H NMR Chemical Shift Data for Benzimidazole

| Proton | Chemical Shift (ppm) in DMSO-d6 |

|---|---|

| NH | 12.95 (s) |

| Aromatic H | 8.17 (d), 7.70–7.45 (m), 7.20 (d) |

s = singlet, d = doublet, m = multiplet Data sourced from reference rsc.org

¹³C NMR Chemical Shift Data for Benzimidazole

| Carbon | Chemical Shift (ppm) in DMSO-d6 |

|---|---|

| C=N | 151.31 |

| Aromatic C | 143.83, 135.05, 130.17, 129.98, 129.07, 126.51, 122.65, 121.81, 118.92, 111.45 |

Data sourced from reference rsc.org

Solid-State Nuclear Magnetic Resonance (SS-NMR) for Condensed Phase Structures

While solution-state NMR provides data on the molecule's structure in a solvent, solid-state NMR (SS-NMR) offers a unique window into its conformation and packing in the solid, crystalline state. beilstein-journals.orgbeilstein-journals.orgnih.gov This technique is particularly valuable for understanding intermolecular interactions, such as hydrogen bonding, which can be averaged out in solution. beilstein-journals.orgbeilstein-journals.orgnih.gov For benzimidazole-containing compounds, SS-NMR can reveal the details of the N-H···N hydrogen bonds that often dictate their crystal packing. beilstein-journals.orgnih.gov Furthermore, in cases of tautomerism, where a proton can exist in multiple positions, SS-NMR can "freeze" the structure and allow for the identification of the specific tautomer present in the solid state. beilstein-journals.orgbeilstein-journals.orgnih.gov This is a crucial aspect for understanding the properties of materials in their solid form. conicet.gov.ar

Vibrational Spectroscopy for Intermolecular and Intramolecular Interactions

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the various bond vibrations within the this compound molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the compound, with specific peaks corresponding to different functional groups and bond types.

Key vibrational bands in the FTIR spectrum of this compound include:

The position and intensity of these bands can be influenced by intermolecular interactions, such as hydrogen bonding. For instance, the N-H stretching band can be broadened and shifted to lower wavenumbers if the N-H group is involved in hydrogen bonding. nih.gov

Interactive Table: Characteristic FTIR Absorption Bands for Benzimidazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3452 - 3236 |

| C=N | Stretching | 1631 - 1613 |

| C-H (aliphatic) | Stretching | 2981 - 2800 |

| O-H | Stretching | 3421 - 3317 |

Data compiled from references rsc.orgorientjchem.org

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy provides complementary vibrational information to FTIR. It is based on the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is its sensitivity to non-polar bonds, which may be weak or absent in the FTIR spectrum. For benzimidazole and its derivatives, Raman spectroscopy can provide detailed information about the vibrations of the aromatic ring system. nih.govnih.govnih.gov The technique is particularly useful for assigning specific vibrational modes within the molecule. nih.gov Studies on similar benzimidazole compounds have identified characteristic Raman peaks around 1015, 1265, and 1595 cm⁻¹. nih.gov Changes in the Raman spectrum upon adsorption to a surface can also reveal information about the molecule's orientation and interaction with the substrate. scispace.comvu.lt

Interactive Table: Key Raman Shifts for Benzimidazole

| Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|

| Ring Breathing | ~1015 |

| In-plane Bending | ~1265 |

| Ring Stretching | ~1595 |

Data sourced from reference nih.gov

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. researchgate.net In a mass spectrometer, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound will show a molecular ion peak corresponding to the mass of the intact molecule. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzimidazole derivatives include the loss of small molecules like HCN. journalijdr.com For silylated compounds, fragmentation often involves the cleavage of the Si-C and Si-O bonds. The analysis of these fragment ions allows for the confirmation of the compound's identity and the elucidation of its connectivity. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule and its fragments. rsc.org

X-ray Diffraction for Crystalline and Amorphous Structure Determination

X-ray diffraction (XRD) is a cornerstone technique for elucidating the atomic and molecular structure of materials. It is instrumental in distinguishing between ordered crystalline solids and disordered amorphous materials.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, leading to the absolute configuration of the molecule.

A search for the single crystal structure of this compound did not yield any specific results. While crystal structures for numerous other benzimidazole derivatives have been reported, demonstrating, for instance, planar benzimidazole cores and various intermolecular interactions like hydrogen bonding and π-π stacking, no such data exists for the triethoxysilyl-substituted variant. nih.govnih.govnih.gov

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. It provides a characteristic fingerprint of a crystalline material, allowing for phase identification, purity assessment, and determination of unit cell parameters.

No PXRD patterns for this compound are available in the surveyed literature. For comparison, PXRD studies on related heterocyclic compounds are often used to confirm the formation of specific crystalline phases or to study materials resulting from thermal decomposition.

Electronic Spectroscopy for Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by measuring the absorption and emission of electromagnetic radiation corresponding to transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which excites electrons from the ground state to higher energy states. The resulting spectrum is characteristic of the chromophores within the molecule. For benzimidazole and its derivatives, absorption bands are typically assigned to π→π* transitions within the aromatic system. nih.govsemanticscholar.org

Specific UV-Vis absorption data for this compound, including absorption maxima (λmax) and molar absorptivity values, could not be located. Generally, the UV-Vis spectra of benzimidazole derivatives show characteristic bands that can be influenced by substitution on the benzimidazole ring. semanticscholar.orgnist.govnih.gov For the parent 1H-benzimidazole, characteristic absorption peaks are well-documented. nist.gov

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by analyzing the light emitted as an excited electron returns to the ground state. This includes information on emission wavelengths, fluorescence quantum yields, and lifetimes.

No fluorescence emission or excitation spectra for this compound have been published. Studies on other benzimidazole derivatives, such as 2-(1-pyrenyl) benzimidazole, show that the benzimidazole moiety can be a component of fluorescent probes, where its emission properties change upon interaction with analytes. researchgate.netnih.gov

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a material as a function of temperature. TGA measures changes in mass, indicating decomposition or volatilization, while DSC measures heat flow, revealing phase transitions like melting and glass transitions.

There is no published TGA or DSC data for this compound. Thermal analyses have been performed on related compounds, such as benzimidazole dicationic ionic liquids and N-carbamoyl benzotriazole (B28993) derivatives, to determine their thermal stability and decomposition profiles, but this information cannot be extrapolated to the target compound. nih.govresearchgate.netresearchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for determining the thermal stability of silylated benzimidazole compounds. For benzimidazole derivatives, TGA typically reveals a multi-stage decomposition process. nih.gov

The thermal stability of related benzimidazole dicationic ionic liquids has been studied, showing that the core benzimidazole structure can be stable up to high temperatures. nih.gov For instance, certain bistriflimide benzimidazole ionic liquids exhibit an onset of decomposition (Tonset) at temperatures exceeding 400°C. nih.gov In the case of this compound, the decomposition profile would likely involve initial mass loss at lower temperatures corresponding to the hydrolysis of the triethoxysilyl groups, followed by the degradation of the propyl linker, and finally, the decomposition of the more stable benzimidazole ring at higher temperatures. The final residual mass at the end of the analysis in an inert atmosphere would correspond to silica (B1680970) (SiO₂).

A typical TGA analysis of a silylated benzimidazole might present the following stages:

Stage 1 (100-250°C): Loss of adsorbed moisture and initial hydrolysis/condensation of triethoxysilyl groups.

Stage 2 (250-400°C): Decomposition of the propyl chain linking the silicon atom to the benzimidazole ring.

Stage 3 (>400°C): Decomposition of the benzimidazole heterocyclic ring structure. nih.gov

Table 1: Representative TGA Data for Benzimidazole Derivatives

| Compound Family | Tonset (°C) | Decomposition Stages | Reference |

| Bistriflimide Benzimidazole Dicationic Ionic Liquids | > 400 | Single main degradation | nih.gov |

| Copper (II) Benzimidazole Complexes | Variable | Multi-stage decomposition | nih.gov |

| Bis-benzimidazole Ligands | Variable | Multi-stage decomposition | lew.ro |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to study the thermal transitions of a material as it is heated or cooled. researchgate.netresearchgate.net These techniques can identify melting points, glass transitions, and exothermic or endothermic decomposition events.

For benzimidazole-containing materials, DSC curves provide valuable information on their thermal behavior. nih.govresearchgate.net For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point. Exothermic peaks might be observed at higher temperatures, corresponding to decomposition processes identified by TGA. In studies of related benzimidazole ionic liquids, DSC analysis has revealed complex thermal behaviors, including the presence or absence of phase transitions depending on the molecular structure. nih.gov The study of various benzimidazole derivatives often involves DSC to understand their thermal properties and potential applications at different temperatures. researchgate.netresearchgate.net

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is essential for verifying the stoichiometry of newly synthesized compounds like this compound and confirming its purity. lew.roresearchgate.net

The theoretical elemental composition is calculated from the molecular formula (C₁₃H₂₀N₂O₃Si). Experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close match between the experimental and calculated percentages provides strong evidence for the correct synthesis and purity of the target compound.

Table 2: Theoretical Elemental Composition of this compound (C₁₃H₂₀N₂O₃Si)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 57.75 |

| Hydrogen | H | 1.01 | 20 | 20.20 | 7.47 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.37 |

| Oxygen | O | 16.00 | 3 | 48.00 | 17.76 |

| Silicon | Si | 28.09 | 1 | 28.09 | 10.39 |

| Total | 270.44 | 100.00 |

Electron Microscopy for Microstructural and Morphological Characterization

Electron microscopy techniques are powerful tools for visualizing the microstructure and morphology of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to produce high-resolution images of a sample's surface topography. In the context of this compound, SEM could be used to study the morphology of surfaces that have been modified with this silane (B1218182). For example, if used as a coupling agent to coat silica particles or a metal surface, SEM would reveal changes in the surface texture, the uniformity of the coating, and the presence of any aggregates or defects. Studies on related materials, such as supported catalysts containing benzimidazole derivatives, have utilized SEM to observe the morphology of the catalyst particles. chem-soc.si

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution images, allowing for the visualization of the internal structure and particle size of materials. If this compound were used in the synthesis of nanoparticles or core-shell structures, TEM would be essential for characterizing these materials. chem-soc.si It can provide precise measurements of particle size distribution, determine the thickness of a coating layer on a nanoparticle, and confirm the morphology, such as whether the particles are spherical or have other shapes. chem-soc.si For example, in the characterization of silica-coated magnetic nanoparticles functionalized with a derivative, TEM confirmed a uniform, spherical morphology with a well-defined core-shell structure. chem-soc.si

Theoretical and Computational Investigations

Density Functional Theory (DFT) for Electronic Structure Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. nih.gov This method is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. For benzimidazole (B57391) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have shown excellent agreement with experimental data obtained from techniques like X-ray crystallography. nih.govmdpi.com

For 1-(Triethoxysilyl)-1H-benzimidazole, a DFT study would begin by optimizing its three-dimensional structure to find the lowest energy conformation. This process would yield precise predictions for the Si-O, Si-C, N-C, and C=C bond lengths and the angles defining the spatial arrangement of the triethoxysilyl group relative to the benzimidazole ring. These structural parameters are fundamental for understanding the molecule's steric and electronic properties.

Table 1: Representative Optimized Geometrical Parameters for a Benzimidazole Derivative (2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid) Note: This data is for an analogous compound and illustrates the type of information a DFT study provides.

| Parameter | Bond | Theoretical Bond Length (Å) (B3LYP/6-311++G(d,p)) mdpi.com | Experimental Bond Length (Å) mdpi.com |

| Bond Length | C-N | 1.304 - 1.460 | 1.313 - 1.468 |

| C=O | 1.210 | 1.216 | |

| C-O | 1.354 | 1.318 | |

| O-H | 0.968 | 0.879 | |

| Angle | C-N-C | Value would be calculated | Value would be measured |

| O-Si-O | Value would be calculated | Value would be measured |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. sci-hub.se The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A smaller energy gap suggests that a molecule is more reactive and can be easily excited. nih.gov For benzimidazole derivatives, the HOMO is typically located over the benzimidazole ring, indicating it is the primary site for electron donation. sci-hub.se The LUMO's location can vary depending on the substituents. In a study of N-Butyl-1H-benzimidazole, the HOMO-LUMO gap was calculated to be -5.67 eV, indicating good stability. nih.govresearchgate.net An FMO analysis of this compound would map the distribution of these orbitals and calculate the energy gap, providing insight into its electronic transitions and kinetic stability.

Table 2: Calculated Electronic Properties for a Benzimidazole Derivative (N-Butyl-1H-benzimidazole) Note: This data is for an analogous compound.

| Parameter | Value (eV) researchgate.net |

| EHOMO | -5.99 |

| ELUMO | -0.32 |

| Energy Gap (ΔE) | 5.67 |

| Ionization Potential (IP) | 5.99 |

| Electron Affinity (EA) | 0.32 |

| Electronegativity (χ) | 3.15 |

| Chemical Hardness (η) | 2.83 |

| Chemical Softness (S) | 0.17 |

| Electrophilicity Index (ω) | 1.76 |

Reactivity Descriptors: Fukui Functions and Mulliken Atomic Charges

To further quantify reactivity, local reactivity descriptors are calculated. Mulliken atomic charges predict the partial charge distribution across a molecule, identifying electrophilic (positive) and nucleophilic (negative) sites. nih.gov

Fukui functions are more sophisticated descriptors derived from DFT that identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. mdpi.com These calculations help predict how the molecule will interact with other reagents. For this compound, this analysis would pinpoint which atoms in the benzimidazole ring and the triethoxysilyl group are most susceptible to attack, guiding the understanding of its reaction mechanisms. For example, in N-Butyl-1H-benzimidazole, Mulliken charge analysis helps in understanding the electronic distribution and identifying reactive centers. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines charge transfer between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these hyperconjugative interactions. nih.govresearchgate.net

In studies of substituted benzimidazoles, NBO analysis reveals significant delocalization of electron density from the nitrogen lone pairs into the antibonding orbitals of the aromatic ring, which contributes to the molecule's stability. nih.govresearchgate.net For this compound, NBO analysis would be critical to understanding the nature of the Si-N bond and the electronic interactions between the silyl (B83357) group and the benzimidazole moiety. It would quantify the stabilization energies arising from interactions like σ(C-C) → σ(C-N) and lone pair (N) → σ(Si-O), providing a deeper understanding of its electronic structure. researchgate.net

Computational Spectroscopy for Spectrum Prediction and Assignment

Computational methods are used to predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra. nih.gov Theoretical calculations of vibrational frequencies, when compared with experimental spectra, allow for precise assignment of vibrational modes to specific functional groups. mdpi.com For example, calculated FT-IR spectra for benzimidazole derivatives have shown excellent agreement with experimental results, helping to assign C-H, C=N, and C=C stretching and bending modes. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra by calculating the energies of electronic transitions, typically π → π* or n → π*. nih.gov For this compound, computational spectroscopy would predict its characteristic IR, Raman, and UV-Vis spectra, aiding in its experimental identification and characterization. nih.govmdpi.com

Molecular Dynamics Simulations for Dynamic Behavior Prediction

For this compound, an MD simulation could be used to study its conformational flexibility, particularly the rotation around the Si-N bond and the movement of the ethoxy groups. In a condensed phase (e.g., in solution or a polymer matrix), MD simulations would reveal how the molecule interacts with its environment through intermolecular forces, which is crucial for understanding its behavior in practical applications.

Integration into Organic Inorganic Hybrid Materials and Composites

Sol-Gel Processing for Hybrid Material Fabrication

The sol-gel process is a versatile wet-chemical technique used to create solid materials from a chemical solution, or "sol." youtube.com This method is particularly advantageous for producing organic-inorganic hybrid materials at relatively low temperatures, which preserves the integrity of the organic components. youtube.comsciforum.net The process involves the transition of the sol into an integrated network, or "gel," through a series of hydrolysis and condensation reactions. youtube.com For organosilanes like 1-(Triethoxysilyl)-1H-benzimidazole, the sol-gel process enables the formation of a robust inorganic siloxane (Si-O-Si) network that is chemically bonded to the functional benzimidazole (B57391) group. kisti.re.kr

Precursor Selection and Optimization of Hydrolysis-Condensation Kinetics

The fabrication of hybrid materials via the sol-gel process begins with the careful selection of precursors. This compound serves as a functional precursor, which is often mixed with network-forming precursors like tetraethyl orthosilicate (B98303) (TEOS) and methyltrimethoxysilane (B3422404) (MTMS) to build the inorganic backbone of the material. sciforum.net The properties of the final hybrid material are critically dependent on the kinetics of two fundamental reactions: hydrolysis and condensation. gelest.com

Hydrolysis: The process is initiated by the hydrolysis of the triethoxysilyl groups (-Si(OCH₂CH₃)₃) on the benzimidazole silane (B1218182) in the presence of water. This reaction replaces the ethoxy groups with hydroxyl groups (-OH), forming reactive silanol (B1196071) (Si-OH) intermediates. gelest.com The rate of hydrolysis is influenced by factors such as pH, water-to-silane ratio, and the nature of the organic substituent on the silicon atom. researchgate.net

Condensation: Following hydrolysis, the newly formed silanol groups undergo condensation reactions with other silanols or with remaining ethoxy groups. nih.gov These reactions result in the formation of stable siloxane (Si-O-Si) bonds, which create the three-dimensional inorganic network of the gel. kisti.re.kr

The kinetics of these reactions are complex and often occur simultaneously. gelest.com The organic benzimidazole group can influence these rates compared to other functional groups. For instance, studies on various organosilanes have shown that amino-functionalized silanes exhibit different hydrolysis and condensation behaviors than vinyl or phenyl-functionalized silanes. researchgate.net Optimizing the reaction conditions, such as temperature, solvent, and catalyst, is crucial to control the structure and properties of the resulting hybrid material. nih.gov

Table 1: Factors Influencing Hydrolysis and Condensation Kinetics

| Factor | Effect on Hydrolysis | Effect on Condensation | Reference |

|---|---|---|---|

| pH | Accelerated under both acidic and basic conditions. | Slowest at the isoelectric point (pH ~2-3); increases at higher and lower pH. | nih.gov |

| Water Content | Rate increases with water concentration, up to a certain point. | Favored by controlled removal of water and alcohol byproducts. | gelest.comresearchgate.net |

| Catalyst | Acid or base catalysts significantly increase the rate. | Acid catalysts favor linear chains; base catalysts favor cross-linked networks. | nih.gov |

| Organic Group | The size and electronic nature of the organic group (e.g., benzimidazole) can sterically hinder or electronically influence reaction rates. | The functional group can affect the stability of intermediate silanols and the formation of the network. | researchgate.net |

| Temperature | Rate increases with temperature. | Rate increases with temperature, promoting densification of the gel. | gelest.com |

Role of Acidic and Basic Catalysts in Sol-Gel Network Formation

Catalysts are essential for controlling the rate and mechanism of sol-gel network formation. The choice between an acidic or basic catalyst has a profound impact on the final structure of the hybrid material. nih.gov

Acidic Catalysis: Under acidic conditions (e.g., using hydrochloric acid or acetic acid), the hydrolysis reaction is typically rapid. nih.gov This leads to the formation of silanol species that then undergo a slower condensation process. The resulting network tends to be more linear or loosely branched, forming polymer-like chains. This can result in materials with higher porosity and surface area.

Basic Catalysis: In the presence of a base catalyst (e.g., ammonia), the condensation reaction is favored over hydrolysis. nih.gov This promotes a more complete condensation, leading to the formation of highly branched clusters that eventually form dense, discrete, and often spherical particles. This pathway is commonly used in the synthesis of silica (B1680970) nanoparticles, such as in the Stöber process.

For hybrid materials incorporating this compound, the catalyst choice dictates how the silane integrates into the silica network. An acid catalyst would promote the formation of long, benzimidazole-functionalized polymer chains interwoven with the main silica network. A base catalyst would tend to produce more compact, particle-like structures with benzimidazole functionalities primarily located on the surfaces.

Mesoporous Silica and Nanomaterial Integration

The integration of this compound into nanomaterials, particularly mesoporous silica nanoparticles (MSNs), allows for the creation of advanced functional materials. MSNs are attractive due to their high surface area, tunable pore size, and stable structure, making them excellent supports for functional molecules. nih.gov

Functionalization of Silica Nanoparticles and Mesoporous Silicas with Organosilane-Benzimidazole

Functionalization is the process of modifying the surface of a material to impart new properties. The abundant silanol (Si-OH) groups on the surface of silica nanoparticles and mesoporous silicas provide reactive sites for chemical modification. researchgate.net this compound is an ideal agent for this purpose.

The functionalization process involves the covalent grafting of the organosilane onto the silica surface. The triethoxysilyl end of the molecule reacts with the surface silanol groups. This occurs via hydrolysis of the ethoxy groups to silanols, followed by a condensation reaction with the surface, forming robust Si-O-Si covalent bonds. researchgate.net This process securely anchors the benzimidazole moiety to the nanoparticle surface, making the functionality a permanent part of the nanomaterial. This method is superior to simple physical adsorption, as it prevents the leaching of the functional molecule. The successful grafting of benzimidazole-functionalized silanes onto MSNs has been confirmed through various characterization techniques, including Fourier-transform infrared spectroscopy (FT-IR) and thermogravimetric analysis (TGA). researchgate.net

Role of this compound as a Covalent Linking Agent in Nanocomposites

In nanocomposites, this compound plays the crucial role of a covalent linking agent, or coupling agent. Its bifunctional nature allows it to bridge the interface between an inorganic filler (like silica nanoparticles) and an organic polymer matrix. elsevierpure.com

The molecule functions in two ways:

Inorganic Reactivity: The triethoxysilyl group provides a mechanism for strong covalent bonding to the inorganic component's surface, as described in the functionalization process. gelest.com

Organic Compatibility/Reactivity: The benzimidazole group, an organic heterocycle, imparts specific functionality to the composite. This can include improved interfacial adhesion with a polymer matrix, a site for further chemical reactions, or inherent properties like corrosion inhibition or biological activity. sciforum.netresearchgate.net

By creating a strong covalent link between the organic and inorganic phases, the organosilane improves stress transfer between the matrix and the filler, enhancing the mechanical properties of the composite. It also improves the dispersion of the nanoparticles within the matrix, preventing agglomeration and leading to a more homogeneous material with predictable properties. elsevierpure.com

Development of Hybrid Coatings and Films

A significant application of this compound is in the development of advanced hybrid coatings and films. The sol-gel process is widely used to deposit thin, functional layers on various substrates. rsc.org By incorporating this benzimidazole-functionalized silane into sol-gel formulations, coatings with enhanced properties, such as corrosion resistance, can be created. sciforum.net

Research has demonstrated the effectiveness of silica-based hybrid sol-gel coatings containing benzimidazole for the corrosion protection of metal alloys like AA2024-T3. sciforum.net In these systems, the sol-gel formulation often includes precursors like TEOS and MTMS to form the primary silica network. The benzimidazole, introduced via a functional silane or as an encapsulated additive, acts as a corrosion inhibitor. sciforum.netnih.gov

The protective mechanism is twofold:

Barrier Protection: The dense silica network formed during the sol-gel process acts as a physical barrier, limiting the exposure of the metal substrate to corrosive agents like water and chloride ions. sciforum.net

Active Protection: The benzimidazole moiety provides active corrosion inhibition. If the coating is scratched or damaged, the benzimidazole can interact with the metal surface to form a protective film, or it can be released in response to local pH changes associated with corrosion, effectively "healing" the defect. nih.govmdpi.com

Electrochemical studies, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization scans (PDPS), have been used to evaluate the performance of these coatings. The results consistently show that coatings incorporating benzimidazole exhibit significantly higher corrosion resistance compared to un-doped sol-gel coatings. sciforum.net

Table 2: Research Findings on Benzimidazole-Containing Hybrid Coatings

| Coating System | Substrate | Key Findings | Application | Reference |

|---|---|---|---|---|

| Silica-based hybrid sol-gel with encapsulated Benzimidazole (BZI) | Aluminum Alloy 2024-T3 | Exhibited excellent anti-corrosion properties and provided an adherent protective film. The BZI acts as a film-forming inhibitor. | Aerospace, Marine | sciforum.net |

| Mesoporous silica nanoparticles loaded with 1H-benzotriazole (BTA) in a SiOx/ZrOx sol-gel film | Aluminum Alloy AA2024 | Nanocontainers provided a pH-triggered release of the inhibitor, leading to a self-healing effect and enhanced corrosion protection. | Smart Coatings | nih.gov |

| Acrylic coating with embedded mesoporous silica nanoparticles functionalized for benzoic acid release | Aluminum Alloy AA2024 | Nanoparticles provided a high loading of the inhibitor and long-lasting corrosion protection, validated by EIS measurements over 21 days. | Protective Coatings | unina.it |

Advanced Composites with Benzimidazole-Silane Components

The utility of this compound extends beyond surface coatings into the realm of advanced composites. In this context, the silane is not just applied to a surface but is integrated as a component within the bulk of the material. The aim is to create a hybrid material that benefits from the properties of both the inorganic (silica) and organic (benzimidazole) constituents.

The sol-gel process is again a key enabling technology, allowing for the creation of an inorganic-organic structural network at relatively low temperatures. shu.ac.uk By incorporating this compound into a polymer matrix, for example, it is possible to enhance the thermal and mechanical properties of the resulting composite. The silica network formed through the hydrolysis and condensation of the triethoxysilyl groups can increase the hardness and stiffness of the material, while the benzimidazole component can contribute to properties such as thermal stability and corrosion resistance.

Research in this area has explored the development of hybrid polymers containing various silanes. While not exclusively focused on this compound, these studies provide a framework for understanding how such components can be integrated. For instance, the incorporation of silane-terminated molecules into a polymer resin has been shown to significantly improve the tensile strength and elastic modulus of the resulting free films.

Catalytic Applications and Ligand Design

Heterogeneous Catalysis Utilizing Benzimidazole-Silane Moieties

The triethoxysilyl group in 1-(Triethoxysilyl)-1H-benzimidazole is designed for covalent attachment to oxide supports, enabling the creation of robust heterogeneous catalysts. This immobilization prevents the leaching of the active species, facilitates catalyst recovery and reuse, and can enhance catalytic activity and selectivity.

The synthesis of supported catalysts using benzimidazole-silanes typically involves the reaction of the triethoxysilyl group with the surface hydroxyl groups of materials like mesoporous silica (B1680970) (MCM-41, SBA-15) or magnetic nanoparticles (Fe₃O₄). This process, known as grafting, leads to the formation of stable silicon-oxygen-metal/silicon bonds.

For instance, sulfonic acid-functionalized benzimidazolium-based supported ionic liquid catalysts (SILC) have been synthesized by grafting a benzimidazole (B57391) derivative onto silica gel. This was achieved by first reacting silica gel with (3-chloropropyl)triethoxysilane, followed by nucleophilic substitution with benzimidazole and subsequent functionalization. This approach highlights a viable pathway for immobilizing benzimidazole moieties, akin to what would be expected for this compound.

Similarly, magnetic nanoparticles like Fe₃O₄ can be coated with a silica shell and then functionalized. This core-shell structure provides a high surface area and allows for easy magnetic separation of the catalyst from the reaction mixture. While direct examples using this compound are not prevalent in the literature, the synthesis of Fe₃O₄@SiO₂/collagen nanocatalysts for benzimidazole synthesis demonstrates the feasibility of using functionalized supports for such applications. chemmethod.com

Table 1: Common Supports for Benzimidazole-Based Heterogeneous Catalysts

| Support Material | Key Features | Potential Advantages for Benzimidazole Immobilization |

| MCM-41 | High surface area, uniform mesoporous structure. | Allows for high loading of catalytic sites and accessibility for reactants. |

| SBA-15 | Larger pore size than MCM-41, thicker pore walls. | Enhanced stability and suitable for larger molecules. |

| Fe₃O₄ | Superparamagnetic properties. | Enables easy and efficient catalyst recovery using an external magnet. |

Benzimidazole-based catalysts are active in a variety of organic transformations. For example, silica-supported Brønsted-Lewis acidic ionic liquids (Si-BLAIL) have been used for the synthesis of 2-(4-nitrophenyl)-1H-benzimidazole. The proposed mechanism involves a cooperative catalytic effect where the Brønsted acidic site activates the carbonyl group, and the Lewis acidic site facilitates the final aromatization step. vivekanandcollege.ac.in

In reactions catalyzed by metal complexes of supported benzimidazoles, the mechanism would involve the coordination of reactants to the metal center, which is held in place by the immobilized benzimidazole ligand. The specific steps of the catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination, would be dictated by the chosen metal and the nature of the organic transformation. The support can also play a role in the mechanism by influencing the local concentration of reactants or by stabilizing transition states.

Coordination Chemistry of Benzimidazole-Organosilane Ligands

The benzimidazole unit is an excellent N-donor ligand, capable of coordinating with a wide range of metal ions. The presence of the triethoxysilyl tail in this compound allows for its use as a ligand that can subsequently be anchored to a surface or integrated into a larger polymeric structure.

Benzimidazole and its derivatives readily form stable complexes with various transition metals, including copper, zinc, cobalt, and nickel. nih.govresearchgate.netnih.gov The coordination typically occurs through the nitrogen atom of the imine group. The resulting metal complexes have been explored for a range of applications, from medicinal chemistry to catalysis. nih.govnih.gov

In the context of this compound, the ligand can be designed to create specific binding sites for metal ions. For instance, after immobilization on a support, the spatial arrangement of the benzimidazole units could be controlled to create bidentate or tridentate binding pockets for metal ions. This would be particularly relevant for designing catalysts with high selectivity. Studies on zinc complexes with 1-(1H-benzimidazol-1-ylmethyl)-1H-benzotriazole have shown that the benzimidazole moiety coordinates to the metal center, forming tetrahedral complexes. researchgate.net

Table 2: Examples of Metal Complexes with Benzimidazole-Derived Ligands

| Metal Ion | Ligand Type | Resulting Complex Geometry | Reference |

| Cu(II) | 2-(1H-benzimidazol-2-yl)-phenol | Square planar | nih.gov |

| Zn(II) | 1-(trimethylsilyl)methylbenzimidazole | Tetrahedral | researchgate.net |

| Co(II) | 1-(trimethylsilyl)methylbenzimidazole | Tetrahedral | researchgate.net |

| Zn(II) | 1-(1H-benzimidazol-1-ylmethyl)-1H-benzotriazole | Tetrahedral | researchgate.net |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs, such as their porosity and catalytic activity, are highly dependent on the nature of the metal and the organic linker. Benzimidazole-containing ligands are attractive for MOF synthesis due to their rigidity and defined coordination vectors.

While this compound itself might not be a typical linker for direct MOF synthesis due to the reactive silane (B1218182) group, it could be used in post-synthetic modification of MOFs. For example, a MOF with available functional groups could be modified by grafting the benzimidazole-silane onto its structure. This would introduce new functionalities, such as metal-binding sites, into the MOF.

More commonly, benzimidazole derivatives with carboxylic acid groups are used as the primary organic linkers in MOF synthesis. For example, 5-(benzimidazole-1-yl)isophthalic acid has been used to construct MOFs with Cd(II), Zn(II), Co(II), and Ni(II). rsc.org Bimetallic MOFs, such as CoNiBTC, have also been used as precursors to generate nanocatalysts for CO₂ fixation reactions, including the synthesis of benzimidazoles. mdpi.com These examples underscore the utility of the benzimidazole core in the design of functional porous materials.

Optoelectronic and Sensing Applications

Development of Fluorescent Organic-Inorganic Hybrid Materials

The covalent incorporation of 1-(Triethoxysilyl)-1H-benzimidazole into inorganic frameworks like silica (B1680970) or titania is a key strategy for creating novel fluorescent hybrid materials. The benzimidazole (B57391) component acts as a fluorophore, while the silica network provides a rigid and transparent support, enhancing the mechanical and thermal stability of the resulting material.

The synthesis of these hybrid materials typically involves a sol-gel process. In this process, the triethoxysilyl groups of this compound undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. These silanols then co-condense with a silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), to form a three-dimensional silica network with the benzimidazole moieties covalently integrated. This method ensures a uniform distribution of the organic fluorophore within the inorganic matrix, preventing aggregation that can lead to fluorescence quenching.

While specific photophysical data for this compound is not extensively available in the reviewed literature, the properties of similar benzimidazole-based hybrid materials suggest that it would exhibit strong fluorescence. For instance, related benzimidazole derivatives show significant luminescence with high quantum yields. nih.gov The exact emission wavelength and quantum efficiency of a this compound-based hybrid would be influenced by the polarity of the surrounding silica matrix and the specific processing conditions.

Table 1: Potential Photophysical Properties of this compound Based Hybrid Materials (Illustrative)

| Property | Expected Range/Value | Influencing Factors |

| Excitation Wavelength (λex) | ~350 nm | Benzimidazole core structure |

| Emission Wavelength (λem) | Blue region (~420-450 nm) | Polarity of the silica matrix, solvent |

| Fluorescence Quantum Yield (ΦF) | Moderate to High | Concentration, aggregation, matrix rigidity |

| Stokes Shift | Large | Molecular structure and environment |

Certain substituted benzimidazole derivatives, particularly those with a hydroxyl group in the ortho position to the imidazole (B134444) ring, are known to exhibit Excited State Intramolecular Proton Transfer (ESIPT). researchgate.net This process involves the transfer of a proton within the molecule upon photoexcitation, leading to a large Stokes shift and dual fluorescence emission. While this compound itself does not possess the necessary substituent for ESIPT, it can serve as a foundational building block.

Researchers have utilized similar benzimidazole platforms to construct ESIPT-based fluorescent probes. For example, a bis-benzimidazole derivative has been shown to undergo ESIPT, which is disrupted upon binding to metal ions, allowing for ratiometric sensing. researchgate.net The triethoxysilyl group in a modified version of such a molecule would enable its immobilization onto a solid support, creating a robust ESIPT-based sensor. The rigid environment of the silica matrix could potentially influence the ESIPT process by affecting the conformational changes required for proton transfer.

The covalent linkage facilitated by the triethoxysilyl group makes this compound an excellent candidate for the fabrication of optical sensors and nanosensors. researchgate.net By grafting this compound onto the surface of materials like silica nanoparticles, optical fibers, or porous membranes, highly sensitive and selective sensing devices can be developed. The benzimidazole moiety can be functionalized to interact with specific analytes, leading to a change in its fluorescence properties (intensity or wavelength) upon binding.

The multifunctionality of the benzimidazole unit, including its ability to chelate metal ions and its pH sensitivity, makes it a versatile component in sensor design. researchgate.net For instance, the nitrogen atoms in the imidazole ring can coordinate with metal ions, which may quench or enhance the fluorescence, providing a mechanism for detection. While direct applications of this compound in sensing are not detailed in the provided results, the principle is well-established for the broader class of benzimidazole derivatives.

Advanced Optoelectronic Device Components

The unique electronic properties of benzimidazole derivatives, including their electron-accepting ability, make them suitable for use in various optoelectronic devices.

Benzimidazole derivatives are widely investigated as host materials and electron transporters in Organic Light-Emitting Diodes (OLEDs) due to their high triplet energy and good thermal stability. While the direct use of this compound in OLEDs is not documented in the search results, its core structure is relevant. For example, pyrene-benzimidazole hybrids have been developed as efficient blue emitters for OLEDs. nih.gov

Table 2: Potential Performance of an Illustrative OLED Device Incorporating a this compound-based Hybrid Layer

| Parameter | Potential Performance Metric | Rationale |

| Turn-on Voltage | Moderate | Dependant on charge injection barriers |

| External Quantum Efficiency (EQE) | Moderate | Influenced by charge balance and emitter efficiency |

| Luminance | Moderate | Dependant on current density and EQE |

| Color (CIE coordinates) | Blue region | Based on the emission of the benzimidazole core |

Emerging Research Directions and Future Perspectives

Rational Design and Synthesis of Next-Generation Organosilane-Benzimidazole Architectures

The strategic design and synthesis of new molecules are at the forefront of creating advanced materials. For organosilane-benzimidazoles, this involves the deliberate construction of architectures that go beyond the single 1-(Triethoxysilyl)-1H-benzimidazole unit to achieve enhanced or entirely new functionalities.

A key strategy is molecular hybridization , where the benzimidazole (B57391) core is combined with other functional scaffolds. rsc.org This approach aims to create synergistic effects, where the properties of the hybrid molecule are superior to the sum of its individual components. rsc.org For instance, researchers have successfully designed and synthesized benzimidazole-triazole hybrids as multi-target inhibitors for potential anticancer applications. researchgate.net The benzimidazole portion, being a structural isostere of natural purines, can interact with various biological targets, while the triazole moiety can enhance specific activities, such as antifungal properties. nih.govfrontiersin.org

The rational design process often begins with identifying a target application and then selecting appropriate molecular building blocks. For example, in designing new anticancer agents, benzimidazole derivatives have been conceived to inhibit specific enzymes like epidermal growth factor receptor (EGFR) or to interfere with microtubule function. frontiersin.org The design of these molecules considers factors like hydrogen bonding capabilities, molecular shape, and electronic properties to ensure a high affinity for the biological target. nih.govfrontiersin.org

Applying these principles to this compound, the triethoxysilyl group offers a reactive handle for covalent integration into larger systems, such as polymers or inorganic substrates. The rational design of next-generation architectures would therefore involve:

Scaffold Hybridization: Synthesizing derivatives where the benzimidazole ring is further functionalized or fused with other heterocyclic systems to create molecules with dual or enhanced activities (e.g., combined antimicrobial and anticorrosive properties). rsc.orgnih.gov

Controlled Polymer Architectures: Utilizing the triethoxysilyl group to polymerize or graft these hybrid benzimidazole units onto polymer backbones, creating materials with tailored mechanical, thermal, and chemical properties. Covalent crosslinking of polybenzimidazoles (PBI) with organo-silanes has been shown to improve the mechanical strength and stability of membranes for applications like fuel cells. researchgate.net

Surface Modification: Designing molecules for specific interfacial interactions, where the benzimidazole part provides a desired chemical functionality (e.g., corrosion inhibition, biocidal activity) and the silane (B1218182) part ensures strong adhesion to a surface.

The synthesis of these complex architectures often requires multi-step reactions and the development of novel synthetic pathways that are both efficient and selective. rug.nl

| Design Strategy | Target Application | Example Hybrid Scaffold | Reference |

| Scaffold Hybridization | Anticancer Agents | Benzimidazole-Triazole | researchgate.netfrontiersin.org |

| Multi-target Inhibition | Antimicrobial Agents | Benzimidazole-Thiazinone | nih.gov |

| Covalent Crosslinking | Fuel Cell Membranes | Polybenzimidazole-Organosilane | researchgate.net |

| Scaffold Expansion | Antiangiogenic Agents | Benzimidazo[1,2-c]quinazoline | rsc.org |

Multiscale Modeling and Simulation of Hybrid Systems and Their Interfacial Phenomena

Computational modeling and simulation are indispensable tools for accelerating the design and discovery of new materials. For hybrid systems involving this compound, multiscale modeling provides a bridge between molecular-level details and macroscopic material properties. siam.orgresearchgate.net

This approach combines different computational methods, each suited for a specific length and time scale. nih.gov

Quantum Mechanics (QM): At the most fundamental level, QM methods can elucidate the electronic structure, reactivity, and bonding characteristics of the organosilane-benzimidazole molecule itself.

Molecular Dynamics (MD): MD simulations are used to study the dynamic behavior of larger systems, such as the interaction of these molecules with polymer chains or surfaces. nih.gov This can predict how molecules will arrange themselves at an interface, the stability of these arrangements, and the resulting interfacial properties. Comprehensive MD simulations have been used to understand the structural dynamics of benzimidazole derivatives as inhibitors for bacterial proteins. nih.gov

Coarse-Graining (CG) and Mesoscale Methods: To simulate larger systems over longer timescales, such as the formation of a complete coating or membrane, coarse-grained models like Dissipative Particle Dynamics (DPD) are employed. ruhr-uni-bochum.de These methods group atoms into larger "beads" to study phenomena like self-assembly and phase separation in hybrid materials. ruhr-uni-bochum.de

The primary goal of these simulations is to understand and predict the behavior of these hybrid systems. nih.gov For example, modeling can be used to:

Predict Interfacial Adhesion: Simulate the binding energy between the triethoxysilyl group and a metal or metal oxide surface to predict the strength and durability of an anticorrosion coating.

Model Self-Assembly: Understand how organosilane-benzimidazole molecules organize in solution or on a substrate, which is crucial for creating structured functional films.

Simulate Transport Properties: In the context of membranes, modeling can predict the permeability of ions or small molecules, guiding the design of materials with optimal separation characteristics. researchgate.net

By providing insights that are often difficult or time-consuming to obtain through experiments alone, multiscale modeling significantly rationalizes the material design process, reducing the number of necessary experiments and accelerating the development cycle. nih.govnih.gov

| Modeling Scale | Technique | Investigated Phenomena | Reference |

| Atomistic | Quantum Mechanics (QM) | Electronic structure, reactivity | researchgate.net |

| Molecular | Molecular Dynamics (MD) | Interfacial interactions, protein binding | nih.gov |

| Mesoscale | Dissipative Particle Dynamics (DPD) | Self-assembly, polymer dynamics | ruhr-uni-bochum.de |

| Macroscale | Continuum Models | Bulk material properties, transport phenomena | siam.orgnih.gov |

Exploration of Novel Functional Materials with Tailored Properties

The unique combination of a heterocyclic, aromatic benzimidazole core and a reactive triethoxysilyl group in one molecule opens the door to a wide array of functional materials with properties tailored for specific applications. Research is actively exploring new functionalities beyond traditional uses like adhesion promotion and corrosion inhibition.

One promising area is in advanced membranes . Polybenzimidazoles (PBI) are known for their high thermal and chemical stability, making them suitable for applications like high-temperature proton-exchange membrane fuel cells (PEMFCs). Covalently crosslinking PBI with organo-silanes, a process where this compound could serve as a key building block, has been shown to enhance mechanical properties and reduce hydrogen permeability without significantly compromising proton conductivity. researchgate.net The structure of the silane crosslinker plays a crucial role in determining the final properties of the membrane. researchgate.net

Another emerging application is in biomedical and antimicrobial materials . The benzimidazole scaffold is a well-known pharmacophore present in numerous drugs. nih.govchemmethod.com Researchers are designing and synthesizing novel benzimidazole derivatives with potent antimicrobial, antifungal, and antiviral activities. nih.govnih.govnih.gov By incorporating this compound into materials, it is possible to create surfaces that resist biofilm formation or to develop hybrid materials with inherent biocidal properties. nih.gov The triethoxysilyl group would allow for the permanent immobilization of these active benzimidazole units onto surfaces or into polymer matrices.

Furthermore, the electronic properties of the benzimidazole ring make it a candidate for optoelectronic materials . Researchers have developed autofluorescent drugs by creating artemisinin-benzimidazole hybrids, demonstrating that the benzimidazole moiety can be part of a fluorescent system. nih.gov This opens up possibilities for creating sensors or imaging agents where the organosilane group is used to anchor the fluorescent molecule to a specific location.

The antioxidant properties of certain benzimidazole derivatives are also being investigated. nih.gov This could lead to the development of advanced polymer composites where the organosilane-benzimidazole additive not only improves interfacial adhesion but also protects the polymer matrix from oxidative degradation.

| Functional Material Type | Tailored Property | Potential Application | Key Role of Organosilane-Benzimidazole | Reference |

| Crosslinked Polymer Membranes | Enhanced mechanical and thermal stability, controlled permeability | High-Temperature Fuel Cells | Covalent crosslinker, property modifier | researchgate.net |

| Antimicrobial Surfaces | Resistance to biofilm formation, biocidal activity | Medical devices, coatings | Surface anchoring of antimicrobial benzimidazole units | nih.govnih.gov |

| Fluorescent Materials | Intrinsic fluorescence | Cellular imaging, sensors | Linking fluorescent benzimidazole hybrids to substrates | nih.gov |

| Advanced Composites | Improved antioxidant and thermal stability | High-performance polymers | Stabilizing additive and coupling agent | nih.gov |

Sustainable and Green Synthesis Approaches in Organosilane-Benzimidazole Chemistry

In line with the global shift towards environmentally responsible manufacturing, a significant research thrust is the development of sustainable and green synthesis methods for benzimidazoles and their derivatives. eprajournals.com These principles are directly applicable to the industrial production of this compound. The traditional synthesis of benzimidazoles often involves harsh reaction conditions, hazardous solvents, and produces significant waste. chemmethod.comresearchgate.net

Green chemistry focuses on minimizing the environmental impact of chemical processes. chemmethod.com Key strategies being explored for benzimidazole synthesis include:

Use of Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). chemmethod.com

Catalysis: Employing efficient and recyclable catalysts to improve reaction rates and reduce energy consumption. This includes the use of metal nanoparticles, such as iron-based nanocatalysts, which can facilitate the reaction under mild conditions. researchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound as energy sources can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. rsc.orginternationaljournalcorner.com

Solvent-Free Reactions: Conducting reactions in the absence of any solvent ("neat" conditions) minimizes waste and simplifies product purification. eprajournals.com This approach is highly desirable from both an economic and environmental perspective. chemmethod.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing by-product formation. chemmethod.com

The adoption of these sustainable practices not only reduces the environmental footprint but can also lead to safer and more cost-effective chemical manufacturing processes. eprajournals.cominternationaljournalcorner.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.